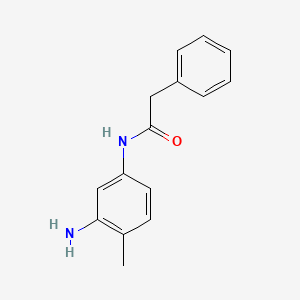

N-(3-Amino-4-methylphenyl)-2-phenylacetamide

Description

N-(3-Amino-4-methylphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by an amino group at the 3-position and a methyl group at the 4-position on the phenyl ring of the aniline moiety.

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-7-8-13(10-14(11)16)17-15(18)9-12-5-3-2-4-6-12/h2-8,10H,9,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCLXLUSQNGZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-methylphenyl)-2-phenylacetamide can be achieved through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is typically carried out in a solvent such as acetonitrile, which facilitates the selective monoacylation of the diamine. The reaction conditions include maintaining the temperature at around 70°C and using a catalyst to enhance the reaction rate. The product is then purified through recrystallization or chromatography to obtain a high yield of the desired compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. This method allows for precise control over reaction parameters, leading to higher yields and better selectivity. The continuous flow process involves the same acylation reaction but is conducted in a microreactor, which provides efficient mixing and heat transfer. This method has been shown to produce the compound with a yield of approximately 85.7% within a short reaction time of 10 minutes .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-methylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Substituted phenylacetamide derivatives with various functional groups.

Scientific Research Applications

N-(3-Amino-4-methylphenyl)-2-phenylacetamide exhibits notable biological activities, primarily due to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways, making the compound a candidate for therapeutic applications.

Medicinal Chemistry Applications

-

Antibacterial Properties :

- Research has shown that derivatives of phenylacetamides, including this compound, can exhibit antibacterial activity. A related study evaluated a series of N-phenylacetamide derivatives against various bacterial strains, revealing promising results in inhibiting bacterial growth .

- The minimum effective concentration (EC50) values of similar compounds were assessed, indicating that modifications in the chemical structure can enhance antibacterial efficacy.

-

Anticancer Potential :

- The compound's ability to inhibit specific signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, positions it as a potential anticancer agent. PI3K is crucial in regulating cell growth and survival, and inhibitors of this pathway are being explored for cancer therapies .

- Studies involving small molecule inhibitors have demonstrated significant effects on cancer cell lines, suggesting that this compound may influence tumor growth dynamics.

Research Case Studies

-

Proteomics and Drug Development :

- This compound has been investigated for its role in proteomics, particularly in understanding protein interactions and modifications. By elucidating these interactions, researchers aim to identify potential therapeutic targets .

- The compound's ability to bind to active or allosteric sites on target proteins offers insights into its mechanism of action and therapeutic potential.

-

Synthetic Pathway Exploration :

- The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to ensure high purity and yield. This aspect is crucial for its application in pharmacological studies .

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenylacetamide moiety can interact with hydrophobic pockets within proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Effects on Reactivity

Substituents on the phenyl ring of N-aryl-2-phenylacetamides significantly influence their reactivity in alkylation and phase-transfer catalysis (PTC) reactions. Key comparisons include:

Table 1: Substituent Effects on Alkylation Reactivity

- Key Observations: Electron-withdrawing groups (EWGs: -NO₂, -Cl) increase reactivity by polarizing the amide bond, facilitating nucleophilic attack . Electron-donating groups (EDGs: -CH₃, -OCH₃) reduce reactivity due to decreased electrophilicity of the amide nitrogen . The amino group (-NH₂) in the target compound is a strong EDG, likely further reducing reactivity compared to MPA.

Crystallographic and Structural Insights

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits a dihedral angle of 60.5° between aromatic rings, influencing packing via N–H···O hydrogen bonds .

- N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide demonstrates structural versatility for synthesizing tetrahydroisoquinolines, highlighting the scaffold’s utility in medicinal chemistry .

Biological Activity

N-(3-Amino-4-methylphenyl)-2-phenylacetamide is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its biological activity is primarily attributed to its interactions with various enzymes and proteins, making it a valuable subject for research on therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₂O, with a molecular weight of approximately 246.32 g/mol. The compound features an acetamide functional group attached to a phenyl ring that is further substituted with an amino group and a methyl group. This structural complexity allows it to engage in various biochemical interactions.

The biological activity of this compound is primarily mediated through its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, leading to either inhibition or activation of their activity. Additionally, the phenylacetamide moiety can interact with hydrophobic pockets within proteins, influencing their stability and function. These interactions can modulate various biochemical pathways, resulting in the compound's observed effects.

Enzyme Interaction Studies

This compound has been utilized in studies exploring enzyme interactions. Research indicates that it may act as an enzyme inhibitor, affecting metabolic pathways by binding to specific enzymes and altering their activity. This property positions the compound as a potential candidate for therapeutic applications targeting metabolic disorders and other diseases where enzyme regulation is crucial.

Anticancer Potential

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in HepG2 and HCT-116 cells, suggesting its potential as an anticancer agent . The compound's ability to intercalate with DNA may contribute to its cytotoxic effects, although further research is necessary to elucidate the precise mechanisms involved.

Case Studies

- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For example, one study reported IC50 values ranging from 10 to 30 µM across different cell lines, highlighting its potential as a chemotherapeutic agent .

- Enzyme Inhibition : Another study focused on the compound's inhibitory effects on specific enzymes involved in metabolic pathways. It was found that this compound effectively inhibited enzyme activity at low concentrations, suggesting its utility in drug design for conditions such as diabetes and obesity .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.